PLX647

Description

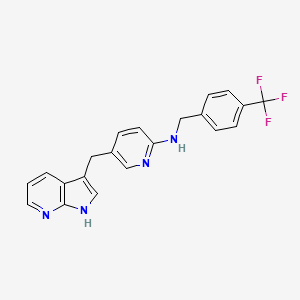

Structure

3D Structure

Properties

IUPAC Name |

5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4/c22-21(23,24)17-6-3-14(4-7-17)11-26-19-8-5-15(12-27-19)10-16-13-28-20-18(16)2-1-9-25-20/h1-9,12-13H,10-11H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODCQQSEMCESEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873786-09-5 | |

| Record name | 873786-09-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of PLX647 in Microglia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of PLX647, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), with a specific focus on its effects on microglia, the resident immune cells of the central nervous system (CNS). This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development.

Introduction: The Critical Role of CSF1R in Microglial Homeostasis

Microglia are critically dependent on signaling through the colony-stimulating factor 1 receptor (CSF1R) for their survival, proliferation, and differentiation.[1][2][3] CSF1R is a receptor tyrosine kinase that, upon binding to its ligands, colony-stimulating factor 1 (CSF1) or interleukin-34 (IL-34), initiates a downstream signaling cascade essential for maintaining the microglial population in the adult brain.[1] The central role of this pathway makes CSF1R an attractive therapeutic target for modulating microglial activity in various neurological and neuroinflammatory disorders.

PLX647: A Selective CSF1R Inhibitor

PLX647 is a small-molecule inhibitor that exhibits high selectivity for CSF1R.[1] Its ability to cross the blood-brain barrier allows for effective targeting of microglia within the CNS.[1][2] By competitively binding to the ATP-binding pocket of the CSF1R kinase domain, PLX647 effectively blocks its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition of CSF1R signaling ultimately leads to the apoptosis of microglia and a significant reduction in their numbers throughout the brain.[4]

Mechanism of Action: The CSF1R Signaling Cascade and its Inhibition by PLX647

The binding of CSF1 or IL-34 to CSF1R triggers the dimerization and autophosphorylation of the receptor, creating docking sites for various signaling proteins. This initiates a complex intracellular signaling network that governs essential microglial functions. The primary mechanism of action of PLX647 is the direct inhibition of this initial phosphorylation event.

Key Downstream Signaling Pathways

Several key signaling pathways are activated downstream of CSF1R, and consequently, are inhibited by PLX647:

-

PI3K-AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)-AKT pathway is a crucial downstream effector of CSF1R signaling, promoting cell survival and proliferation.[5] Inhibition of CSF1R by PLX647 disrupts this pathway, contributing to microglial apoptosis.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated by CSF1R and is involved in regulating microglial proliferation and inflammation.[6]

-

PLCγ2 Pathway: Phospholipase C gamma 2 (PLCγ2) is another important downstream signaling molecule of CSF1R that is involved in microglial activation and function.[7]

The diagram below illustrates the inhibition of the CSF1R signaling pathway by PLX647.

Quantitative Effects of CSF1R Inhibition on Microglia

The administration of CSF1R inhibitors like PLX647 and the structurally similar PLX5622 leads to a dose-dependent and time-dependent depletion of microglia in the adult brain. The following tables summarize quantitative data from key studies.

Table 1: Microglial Depletion with PLX5622 in Wild-Type Mice

| Compound | Dose (mg/kg in chow) | Treatment Duration | Microglial Reduction (%) | Reference |

| PLX5622 | 300 | 7 days | ~30 | [8] |

| PLX5622 | 300 | 21 days | ~30 | [8] |

| PLX5622 | 1200 | 7 days | ~80 | [8] |

| PLX5622 | 1200 | 21 days | >95 | [3] |

Table 2: Effects of PLX3397 on Microglial Markers

| Treatment | Duration | Marker | Change | Sex | Reference |

| PLX3397 | 7 days | P2RY12 | Decreased | Male & Female | [9] |

| PLX3397 | 7 days | TMEM119 | Decreased | Male & Female | [9] |

| PLX3397 | 7 days | CD68 | Increased | Male & Female | [9] |

| PLX3397 | 7 days | CSF1R | Decreased | Male & Female | [9] |

| PLX3397 | 7 days | TREM2 | Increased | Male & Female | [9] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the effects of PLX647 and other CSF1R inhibitors on microglia.

In Vivo Microglial Depletion

A widely used method for depleting microglia in vivo involves the oral administration of a CSF1R inhibitor formulated in rodent chow.

Protocol: Chronic Oral Administration of PLX5622

-

Compound Formulation: PLX5622 is commercially available and can be formulated into standard rodent chow (e.g., AIN-76A) at the desired concentration (e.g., 1200 ppm) by specialized vendors.

-

Animal Acclimation: Acclimate adult male C57BL/6J mice to the control diet (AIN-76A without the inhibitor) for a minimum of 3 days prior to the start of the experiment.

-

Treatment: Provide mice with ad libitum access to the PLX5622-formulated chow for the desired duration (e.g., 7 days for significant depletion).[3]

-

Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for immunohistochemical analysis, or with cold PBS for flow cytometry or molecular analysis.

Immunohistochemical Analysis of Microglial Depletion

Immunohistochemistry is a standard method to visualize and quantify the reduction in microglia numbers.

Protocol: Iba1 Staining

-

Tissue Processing: Post-fix the brain tissue in 4% PFA overnight at 4°C, followed by cryoprotection in a 30% sucrose (B13894) solution. Section the brain into 30-40 µm thick coronal or sagittal sections using a cryostat or vibratome.

-

Immunostaining:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).

-

Block non-specific binding with a blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

-

Incubate sections with a primary antibody against a microglial marker, such as rabbit anti-Iba1, overnight at 4°C.

-

Wash sections in PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.

-

Wash sections and mount on slides with a mounting medium containing a nuclear counterstain like DAPI.

-

-

Imaging and Quantification: Acquire images using a confocal or fluorescence microscope. Quantify the number of Iba1-positive cells in specific brain regions using image analysis software (e.g., ImageJ or IMARIS).[8]

The following diagram outlines a typical experimental workflow for assessing microglial depletion.

Flow Cytometry Analysis

Flow cytometry allows for the quantification of microglial populations and the analysis of cell surface marker expression.

Protocol: Microglia Isolation and Analysis

-

Brain Dissociation: Mechanically and enzymatically dissociate the brain tissue to obtain a single-cell suspension.

-

Myelin Removal: Remove myelin debris using a density gradient centrifugation method (e.g., Percoll gradient).

-

Cell Staining: Incubate the single-cell suspension with fluorescently conjugated antibodies against microglial and other immune cell markers. A common panel includes CD11b and CD45 to identify microglia (CD11b+/CD45low).[9] Other markers like P2RY12 and TMEM119 can be used for more specific microglial identification.

-

Flow Cytometry: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of microglia and the expression levels of various markers.

Conclusion

PLX647 and other CSF1R inhibitors are powerful tools for studying the role of microglia in health and disease. Their primary mechanism of action is the inhibition of CSF1R signaling, which is essential for microglial survival, leading to their depletion. This technical guide provides a foundational understanding of PLX647's mechanism, quantitative effects, and the experimental protocols necessary to investigate its impact on microglia. The provided information is intended to support the design and execution of further research in this critical area of neuroimmunology and drug development.

References

- 1. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel strategies for opposing murine microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | PLCγ2 impacts microglia-related effectors revealing variants and pathways important in Alzheimer’s disease [frontiersin.org]

- 8. Colony-stimulating factor 1 receptor inhibition prevents microglial plaque association and improves cognition in 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The microglial response to inhibition of Colony-stimulating-factor-1 receptor by PLX3397 differs by sex in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

PLX647: A Dual FMS/KIT Kinase Inhibitor for Advanced Research

An In-Depth Technical Guide on the Dual FMS/KIT Kinase Inhibitor PLX647

For Researchers, Scientists, and Drug Development Professionals

Abstract

PLX647 is a potent and highly specific dual inhibitor of the FMS and KIT receptor tyrosine kinases.[1][2][3][4][5] These kinases are crucial regulators of the development and function of macrophages and mast cells, respectively.[1][6][7] By targeting both FMS and KIT, PLX647 offers a unique therapeutic potential in a range of diseases, including inflammatory disorders and cancer, by modulating the tumor microenvironment.[1][7] This technical guide provides a comprehensive overview of PLX647, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Introduction

Inflammation and cancer are increasingly understood to be interconnected therapeutic areas.[1][3][7] Key immune cells within the tumor microenvironment, such as tumor-associated macrophages (TAMs), can promote tumor progression, vascularization, and metastasis.[1] The FMS receptor (also known as CSF-1R) and its ligand CSF-1 are critical for the proliferation, differentiation, and survival of macrophages.[1][3] Similarly, the KIT receptor and its ligand, stem cell factor (SCF), are central to the function and activation of mast cells, which also play a role in the tumor microenvironment.[1][3]

PLX647 was developed from a 7-azaindole (B17877) scaffold, the same scaffold that yielded the BRAF inhibitor vemurafenib.[1] It is an orally active small molecule that exhibits high specificity for FMS and KIT kinases, binding to their auto-inhibited state.[1][2][3] This dual inhibition profile allows PLX647 to effectively block the activation of macrophages, osteoclasts (which are also FMS-dependent), and mast cells.[1][6][7] Preclinical studies have demonstrated its efficacy in models of inflammation and cancer-induced bone pain.[1][8]

Mechanism of Action

PLX647 functions as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the FMS and KIT kinases.[9] A key interaction involves a hydrogen bond between the pyridine (B92270) nitrogen of PLX647 and the backbone NH of the DFG motif's aspartate residue (Asp796 in FMS and Asp810 in KIT).[1] This interaction is facilitated by the conformational flexibility of the methylene (B1212753) linker in PLX647.[1]

Notably, in its complex with KIT, the juxtamembrane domain, particularly tryptophan 557, forms part of the inhibitor's binding interface.[1][9] This mode of binding, which displaces the juxtamembrane domain, distinguishes PLX647 from other kinase inhibitors like sunitinib (B231) and imatinib.[1][8]

Quantitative Data

The inhibitory activity of PLX647 has been quantified through various biochemical and cellular assays.

Table 1: Biochemical Activity of PLX647

| Target Kinase | IC50 (nM) |

| FMS | 28[2][3][4][5] |

| KIT | 16[2][3][4][5] |

| FLT3 | 91[2] |

| KDR | 130[2] |

IC50 values represent the concentration of PLX647 required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Activity of PLX647

| Cell Line | Target | IC50 (nM) |

| BCR-FMS Ba/F3 | FMS | 92[2][3] |

| BCR-KIT Ba/F3 | KIT | 180[2][3] |

| M-NFS-60 | Endogenous FMS | 380[2][3] |

| M-07e | Endogenous KIT | 230[2][3] |

| MV4-11 | FLT3-ITD | 110[2][3] |

| BCR-KDR Ba/F3 | KDR | 5000[2][3] |

IC50 values represent the concentration of PLX647 required to inhibit 50% of cellular proliferation or another specified cellular function.

Table 3: In Vivo Efficacy of PLX647

| Animal Model | Dosing | Effect |

| Unilateral Ureteral Obstruction (UUO) | 40 mg/kg, p.o., twice daily for 7 days | 77% reduction in F4/80+ macrophages[2] |

| LPS-Induced Cytokine Release | 40 mg/kg, p.o. | 85% reduction in TNF-α, 75% reduction in IL-6[1][2] |

| Collagen-Induced Arthritis | 20-80 mg/kg, p.o., daily or twice daily | Dose-dependent inhibition of disease progression[2][8] |

| Cancer-Induced Bone Pain | 30 mg/kg, twice daily | Significant reversal of allodynia[8] |

p.o. = per os (by mouth)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of PLX647 against FMS and KIT kinases.

Materials:

-

Recombinant FMS or KIT kinase

-

Kinase-specific substrate (e.g., poly-GT for some tyrosine kinases)

-

PLX647

-

ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen®, or a phosphospecific antibody)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of PLX647 in DMSO, followed by a further dilution in kinase reaction buffer.

-

Enzyme and Substrate Preparation: Dilute the kinase and substrate to their final concentrations in kinase reaction buffer.

-

Assay Plate Setup: Add the diluted PLX647 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase Addition: Add the diluted kinase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, and then a second reagent is added to convert the generated ADP into a luminescent signal.

-

Data Analysis: Calculate the percent inhibition for each PLX647 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of PLX647 on the viability and proliferation of cancer cell lines.

Materials:

-

Cell line of interest (e.g., M-NFS-60, M-07e)

-

Complete cell culture medium

-

PLX647

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with a serial dilution of PLX647 or vehicle control (DMSO) and incubate for the desired period (e.g., 72 hours).[10]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11][12]

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of PLX647 in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Tumor cell line

-

PLX647 formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer PLX647 or vehicle control orally at the specified dose and schedule.

-

Data Collection: Measure tumor volume and body weight regularly throughout the study.

-

Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates between the PLX647-treated and vehicle control groups to determine the anti-tumor efficacy.

Conclusion

PLX647 is a well-characterized dual FMS/KIT kinase inhibitor with demonstrated preclinical activity in models of inflammation and cancer. Its specific mechanism of action and potent inhibition of key immune cell populations make it a valuable tool for research and a promising candidate for further therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of PLX647.

References

- 1. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. adooq.com [adooq.com]

- 5. PLX647 | c-Kit | c-Fms | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

The Role of PLX647 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide array of neurological disorders. Microglia, the resident immune cells of the CNS, are key mediators of this process. Their activation and proliferation are tightly regulated by the colony-stimulating factor 1 receptor (CSF1R) signaling pathway. PLX647, a potent and selective CSF1R inhibitor, has emerged as a powerful research tool and a potential therapeutic agent for its ability to modulate neuroinflammation by depleting microglia. This technical guide provides an in-depth overview of the function of PLX647 in neuroinflammation, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols.

Introduction to PLX647 and its Target: The CSF1R Signaling Pathway

PLX647 is a small molecule inhibitor that specifically targets the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase.[1][2] In the central nervous system, CSF1R is predominantly expressed on microglia.[3] The binding of its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), to CSF1R is essential for the survival, proliferation, and differentiation of microglia.[4][5]

Upon ligand binding, CSF1R dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the activation of the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[5][6] These pathways are crucial for maintaining microglial homeostasis. By inhibiting the kinase activity of CSF1R, PLX647 effectively blocks these survival signals, leading to the apoptosis and subsequent depletion of microglia from the CNS.[1][2] This targeted depletion allows for the investigation of the role of microglia in various neurological disease models and provides a potential therapeutic strategy to mitigate detrimental neuroinflammation.

Quantitative Effects of CSF1R Inhibition on Microglia and Neuroinflammation

The administration of PLX647 and other CSF1R inhibitors, such as PLX3397 and PLX5622, has been shown to have profound effects on microglial populations and inflammatory markers across various preclinical models of neurological disease. The following tables summarize key quantitative findings from these studies.

Table 1: Microglia Depletion in a Traumatic Brain Injury (TBI) Model

| Compound | Dosage | Duration | Microglia Depletion (%) | Brain Region | Reference |

| PLX5622 | 1200 ppm in chow | 7 days | ~95 | Whole brain | [1] |

| PLX3397 | 50 mg/kg/day (oral gavage) | 5 days | ~50 (perilesional) | Cortex | [7] |

Table 2: Effects on Cytokine and Inflammatory Gene Expression in a TBI Model

| Compound | Treatment Duration | Cytokine/Gene | Change | Time Point | Reference |

| PLX3397 | 5 days | IL-1β | No significant effect | 5 dpi | [7] |

| PLX3397 | 5 days | TBI-associated genes | Attenuated increase | 5 dpi | [7] |

Table 3: Microglia Depletion and Neuronal Protection in an Alzheimer's Disease (AD) Model (5xFAD mice)

| Compound | Dosage | Duration | Microglia Depletion (%) | Outcome | Reference |

| PLX3397 | 290 mg/kg in chow | 3 months | ~90 | Reduced intraneuronal amyloid and neuritic plaques | [8] |

| PLX3397 | 600 mg/kg in chow | 28 days | ~80 | Prevented neuronal loss | [9] |

| PLX3397 | 50 mg/kg/day (oral gavage) | 30 days | Significant suppression | Decreased Aβ deposition | [10] |

Table 4: Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Model

| Compound | Dosage | Treatment Start | Outcome | Reference |

| PLX5622 | 1200 mg/kg in chow | Day 14 post-induction | Ameliorated EAE symptoms, reduced demyelination | [11] |

| PLX5622 | 1200 ppm in chow | Pre-symptomatic | Delayed EAE onset | [12] |

Table 5: Attenuation of LPS-Induced Neuroinflammation

| Compound | Dosage | Outcome | Reference |

| PLX3397/PLX647 | Not specified | Prevented microglial proliferation | [4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of PLX647 and neuroinflammation research.

In Vivo Microglia Depletion Protocol

This protocol describes the administration of a CSF1R inhibitor to achieve microglial depletion in a mouse model.

Materials:

-

CSF1R inhibitor (e.g., PLX5622)

-

Rodent chow (AIN-76A formulation)

-

Control chow

-

Experimental animals (e.g., C57BL/6J mice)

Procedure:

-

Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

-

Chow Formulation: Have the CSF1R inhibitor formulated into the rodent chow at the desired concentration (e.g., 1200 ppm for PLX5622).[1] A control diet without the inhibitor should be used for the control group.

-

Administration: Provide the medicated or control chow to the animals ad libitum for the specified duration (typically 7 to 21 days for significant depletion).[1][13]

-

Monitoring: Monitor the animals daily for any adverse effects, including changes in weight, food and water intake, and general behavior.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde (PFA) for tissue fixation.

-

Verification of Depletion: Process the brain tissue for immunohistochemistry or flow cytometry to quantify the extent of microglia depletion.

Immunohistochemistry for Microglia (Iba1 Staining)

This protocol outlines the steps for visualizing microglia in brain sections using an antibody against Ionized calcium-binding adapter molecule 1 (Iba1).

Materials:

-

Fixed brain tissue sections (e.g., 40 µm floating sections)

-

Phosphate-buffered saline (PBS)

-

Triton X-100

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody: Rabbit anti-Iba1

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Washing: Wash the free-floating brain sections in PBS three times for 5 minutes each.

-

Permeabilization and Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding and permeabilize the tissue.[14]

-

Primary Antibody Incubation: Incubate the sections with the primary anti-Iba1 antibody diluted in blocking solution overnight at 4°C.

-

Washing: Wash the sections in PBS three times for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.

-

Washing: Wash the sections in PBS three times for 10 minutes each.

-

Nuclear Staining: Incubate the sections with DAPI for 10 minutes.

-

Mounting: Mount the sections onto glass slides and coverslip using an appropriate mounting medium.

-

Imaging: Visualize the stained sections using a fluorescence or confocal microscope.

Flow Cytometry for Microglia Analysis

This protocol details the procedure for isolating and analyzing microglia from fresh brain tissue using flow cytometry.

Materials:

-

Fresh brain tissue

-

Dissociation buffer (e.g., HBSS)

-

Enzymes for digestion (e.g., Accutase)

-

Percoll or other myelin removal solution

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fluorescently conjugated antibodies: anti-CD11b, anti-CD45

-

Viability dye (e.g., 7-AAD)

Procedure:

-

Tissue Dissociation: Mechanically and enzymatically dissociate fresh brain tissue to obtain a single-cell suspension.[15][16]

-

Myelin Removal: Remove myelin debris from the cell suspension, typically using a Percoll gradient centrifugation.[15][16]

-

Cell Staining: Resuspend the cells in FACS buffer and incubate with fluorescently labeled antibodies against CD11b and CD45, along with a viability dye, for 30 minutes on ice, protected from light.

-

Washing: Wash the cells with FACS buffer and centrifuge to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Gating and Analysis: Analyze the data using appropriate software. Gate on live, single cells, and then identify the microglia population as CD11b-positive and CD45-intermediate (CD11b+/CD45int).[1][15]

Conclusion

PLX647 and other CSF1R inhibitors are invaluable tools for studying the role of microglia in neuroinflammation and neurological diseases. By potently and selectively depleting microglia, these compounds have provided crucial insights into the complex contributions of these cells to both pathology and repair in the CNS. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuroinflammation. Further research into the nuanced effects of microglial depletion and repopulation will undoubtedly pave the way for novel therapeutic strategies for a range of devastating neurological disorders.

References

- 1. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 4. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thno.org [thno.org]

- 7. researchgate.net [researchgate.net]

- 8. Early long-term administration of the CSF1R inhibitor PLX3397 ablates microglia and reduces accumulation of intraneuronal amyloid, neuritic plaque deposition and pre-fibrillar oligomers in 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Inhibition of Colony-Stimulating Factor 1 Receptor by PLX3397 Prevents Amyloid Beta Pathology and Rescues Dopaminergic Signaling in Aging 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microglia and meningeal macrophages depletion delays the onset of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 15. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]

- 16. benchchem.com [benchchem.com]

PLX647 for the Investigation of Tumor-Associated Macrophages: A Technical Guide

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of PLX647, a potent dual kinase inhibitor, and its application in the study of tumor-associated macrophages (TAMs). We will delve into its mechanism of action, present quantitative data on its activity, and provide detailed experimental protocols for its use in preclinical research.

Introduction: Targeting TAMs with PLX647

Tumor-associated macrophages are a critical component of the tumor microenvironment (TME), playing a multifaceted role in tumor progression, immune evasion, and metastasis.[1][2] Strategies to modulate TAM activity are therefore of significant interest in cancer research and therapy. PLX647 is a highly specific, orally active small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF-1R), also known as FMS, and KIT, another class III receptor tyrosine kinase.[3][4] The survival, differentiation, and proliferation of most macrophages are dependent on signaling through the CSF-1R.[5][6] By inhibiting this pathway, PLX647 serves as a powerful tool to deplete or reprogram TAMs, thereby allowing for the investigation of their functional roles in cancer.

Mechanism of Action: Inhibition of CSF-1R Signaling

PLX647 exerts its effects primarily through the competitive inhibition of ATP binding to the kinase domain of CSF-1R (FMS) and KIT. The binding of CSF-1R ligands, CSF-1 (colony-stimulating factor 1) and IL-34, to the receptor induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[7] These pathways, including PI3K/AKT, ERK1/2, and JAK/STAT, are crucial for promoting the survival, proliferation, and differentiation of macrophages.[7] By blocking the initial phosphorylation event, PLX647 effectively abrogates these downstream signals, leading to the apoptosis and depletion of CSF-1R-dependent macrophages.[6][7]

Figure 1: CSF-1R Signaling Pathway Inhibition by PLX647.

Quantitative Data: In Vitro and In Vivo Activity

PLX647 demonstrates high potency and selectivity for its primary targets, FMS (CSF-1R) and KIT. Its activity has been characterized in various enzymatic and cell-based assays.

Table 1: In Vitro Kinase Inhibition Profile of PLX647

| Target Kinase | IC50 (nM) | Reference |

| FMS (CSF-1R) | 28 | [4] |

| KIT | 16 | [4] |

| FLT3-ITD | 110 | [3][4] |

| KDR (VEGFR2) | >3000 | [3][4] |

IC50 values represent the concentration of PLX647 required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity of PLX647

| Cell Line | Target | IC50 (nM) | Reference |

| BCR-FMS expressing Ba/F3 | FMS | 92 | [4] |

| BCR-KIT expressing Ba/F3 | KIT | 180 | [4] |

| M-NFS-60 (ligand-dependent) | Endogenous FMS | 380 | [4] |

| M-07e (ligand-dependent) | Endogenous KIT | 230 | [4] |

| MV4-11 (FLT3-ITD) | FLT3-ITD | 110 | [4] |

| Ba/F3 expressing BCR-KDR | KDR | 5000 | [4] |

IC50 values represent the concentration of PLX647 required to inhibit 50% of cell proliferation.

In preclinical mouse models, PLX647 is orally bioavailable and effectively reduces macrophage populations in various tissues.[3][4]

Table 3: In Vivo Administration of PLX647 in Mouse Models

| Parameter | Details | Reference |

| Typical Dosage | 30-80 mg/kg | [3] |

| Administration Route | Oral gavage or formulated in chow | [8][9] |

| Frequency | Once or twice daily (BID) | [3] |

| Formulation | Can be formulated in vehicles like PEG-400 and Tween for gavage | [10] |

Experimental Protocols

The following are generalized protocols for the use of PLX647 in studying TAMs. Researchers should optimize these protocols for their specific tumor models and experimental questions.

In Vivo Macrophage Depletion

This protocol describes the general procedure for depleting TAMs in a subcutaneous tumor model.

Figure 2: General In Vivo Experimental Workflow for TAM Depletion.

Methodology:

-

Animal Model: Utilize an appropriate mouse model with established tumors. Experiments should begin when tumors reach a palpable size (e.g., 50-100 mm³).

-

PLX647 Preparation: For oral gavage, a vehicle such as a solution of PEG-400 and Tween may be used.[10] Alternatively, PLX647 can be formulated into rodent chow for ad libitum feeding.

-

Administration:

-

Oral Gavage: Administer PLX647 at a dose of 30-80 mg/kg, typically twice daily.[3] A control group should receive the vehicle alone.

-

Dietary Formulation: Provide chow containing a calculated amount of PLX647 to achieve the desired daily dose.

-

-

Treatment Duration: The treatment period can range from several days to weeks, depending on the experimental goals.

Immunohistochemistry (IHC) for Macrophage Markers

IHC is used to visualize and quantify macrophages within the tumor tissue. F4/80 and CD68 are common markers for murine macrophages.[11][12][13][14]

Methodology:

-

Tissue Preparation: Fix harvested tissues in 10% neutral buffered formalin, process, and embed in paraffin. Cut sections (e.g., 4-5 µm) and mount on slides.

-

Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate sections with primary antibodies against macrophage markers (e.g., rat anti-mouse F4/80, rat anti-mouse CD68) overnight at 4°C.[3][15]

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as DAB (3,3'-diaminobenzidine), which produces a brown precipitate.

-

Counterstaining and Mounting: Counterstain with hematoxylin (B73222) to visualize nuclei. Dehydrate, clear, and mount the slides.

-

Analysis: Quantify the number of F4/80+ or CD68+ cells per field of view using light microscopy and image analysis software.[12]

Flow Cytometry for TAM Analysis

Flow cytometry allows for the detailed quantification and phenotyping of TAMs and other immune cells from a single-cell suspension of the tumor.[16][17][18]

Figure 3: Workflow for Flow Cytometric Analysis of TAMs.

Methodology:

-

Single-Cell Suspension:

-

Mechanically dissociate fresh tumor tissue and digest using an enzyme cocktail (e.g., collagenase IV, DNase I) to liberate individual cells.

-

Pass the digested tissue through a cell strainer (e.g., 70 µm) to remove debris.

-

Lyse red blood cells (RBCs) with an appropriate lysis buffer.

-

Wash and resuspend the cell pellet in FACS buffer (e.g., PBS with 2% FBS).

-

-

Staining:

-

Block Fc receptors using an anti-CD16/32 antibody to prevent non-specific antibody binding.

-

Incubate cells with a fluorescently-conjugated antibody cocktail. A typical panel for TAMs would include:

-

Include a viability dye to exclude dead cells from the analysis.

-

-

Data Acquisition and Analysis:

-

Acquire samples on a flow cytometer.

-

Analyze the data using appropriate software. The gating strategy typically involves:

-

Impact on the Tumor Microenvironment and Anti-Tumor Immunity

Targeting TAMs with PLX647 can significantly alter the TME, often shifting it from an immunosuppressive to an immune-supportive state.

-

TAM Depletion/Repolarization: PLX647 treatment effectively reduces the number of TAMs in the tumor.[8] In some models, rather than complete depletion, it may lead to a repolarization of the remaining TAMs towards a more pro-inflammatory, anti-tumoral (M1-like) phenotype, characterized by higher MHC-II expression.[5][19]

-

Enhanced T-Cell Infiltration and Function: By reducing the population of immunosuppressive M2-like TAMs, PLX647 can alleviate the suppression of T-cell activity.[19] This often results in increased infiltration and activation of cytotoxic CD8+ T cells within the tumor.[8][19]

-

Synergy with Immunotherapy: The ability of PLX647 to remodel the TME makes it an attractive agent for combination therapies. CSF-1R inhibition has been shown to enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1) by overcoming myeloid-mediated resistance.[19][22]

Figure 4: PLX647 Modulates the TME to Enhance Anti-Tumor Immunity.

Conclusion

PLX647 is an invaluable pharmacological tool for elucidating the complex roles of tumor-associated macrophages in cancer biology. Its high specificity for CSF-1R allows for the effective depletion or reprogramming of these critical immune cells in preclinical models. By utilizing the protocols and understanding the mechanisms outlined in this guide, researchers can effectively leverage PLX647 to investigate TAM functionality, explore their contribution to the tumor microenvironment, and evaluate novel combination strategies to enhance anti-tumor immunity.

References

- 1. The mechanism of action and therapeutic potential of tumor-associated macrophages in tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Mechanisms of Tumor-Associated Macrophages on Promoting Tumor Progression: Recent Research Advances and Potential Targets for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. researchgate.net [researchgate.net]

- 8. CSF1R Inhibition Depletes Tumor-Associated Macrophages and Attenuates Tumor Progression in a Mouse Sonic Hedgehog-Medulloblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Skeletal muscle macrophage ablation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The macrophage F4/80 receptor is required for the induction of antigen-specific efferent regulatory T cells in peripheral tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sysy-histosure.com [sysy-histosure.com]

- 14. Item - Immunohistochemical staining of liver Kupffer cells/macrophages for F4/80, CD68 and CD11b expression. - Public Library of Science - Figshare [plos.figshare.com]

- 15. Periosteal CD68+F4/80+ Macrophages Are Mechanosensitive for Cortical Bone Formation by Secretion and Activation of TGF‐β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumor-associated macrophages respond to chemotherapy by detrimental transcriptional reprogramming and suppressing stabilin-1 mediated clearance of EGF - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of CSF1 Receptor Improves the Anti-tumor Efficacy of Adoptive Cell Transfer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Targeting Tumor-Associated Macrophages as a Potential Strategy to Enhance the Response to Immune Checkpoint Inhibitors [frontiersin.org]

Investigating the Role of CSF1R Signaling with PLX647: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway and the utility of PLX647 as a potent inhibitor for its investigation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key biological and experimental processes.

Introduction to CSF1R Signaling

The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as FMS or CD115, is a cell-surface receptor tyrosine kinase that plays a pivotal role in the regulation of the mononuclear phagocyte system, which includes monocytes, macrophages, and their progenitor cells.[1] The binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain.[1][2] This activation triggers a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-AKT, Extracellular signal-regulated kinase (ERK)1/2, Janus kinase/signal transducer and activator of transcription (JAK/STAT), and Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.[2] These signaling events are crucial for the proliferation, survival, differentiation, and function of myeloid cells.[2][3] In the context of disease, particularly cancer, the CSF1/CSF1R signaling axis is implicated in promoting the M2-like polarization of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment and promote tumor growth and metastasis.[4][5]

PLX647: A Dual FMS/KIT Kinase Inhibitor

PLX647 is a potent and highly specific small-molecule inhibitor that targets both FMS (CSF1R) and KIT, another receptor tyrosine kinase involved in hematopoiesis and tumorigenesis.[6][7][8] Its mechanism of action involves competing with ATP for binding to the kinase domain of these receptors, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways.[9] The dual inhibition of FMS and KIT makes PLX647 a valuable tool for studying the roles of macrophages and mast cells in various physiological and pathological processes.[6]

Quantitative Data for PLX647

The following tables summarize the in vitro and cellular potency of PLX647 against its primary targets and other related kinases.

| Target Kinase | In Vitro IC50 (nM) |

| FMS (CSF1R) | 28[7][10] |

| KIT | 16[7][10] |

Table 1: In Vitro Inhibitory Potency of PLX647.

| Cell Line | Target | Cellular IC50 (nM) |

| BCR-FMS expressing cells | FMS | 92[7] |

| BCR-KIT expressing Ba/F3 cells | KIT | 180[7] |

| M-NFS-60 (ligand-dependent) | Endogenous FMS | 380[7] |

| M-07e (ligand-dependent) | Endogenous KIT | 230[7] |

| MV4-11 (FLT3-ITD) | FLT3 | 110[7] |

| Ba/F3 (BCR-KDR) | KDR | 5000[7] |

Table 2: Cellular Inhibitory Potency of PLX647.

Signaling Pathways and Experimental Workflows

CSF1R Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by CSF1R activation and the point of inhibition by PLX647.

Caption: CSF1R signaling cascade and inhibition by PLX647.

Experimental Workflow for In Vivo Studies

This diagram outlines a typical workflow for evaluating the efficacy of PLX647 in a preclinical mouse tumor model.

Caption: A typical experimental workflow for in vivo PLX647 studies.

Logical Relationship of PLX647 Action

The following diagram illustrates the logical progression from CSF1R inhibition by PLX647 to its downstream cellular and systemic effects.

References

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]

- 5. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. researchgate.net [researchgate.net]

- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. abmole.com [abmole.com]

The Impact of PLX647 on Osteoclast Differentiation and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoclasts, the primary cells responsible for bone resorption, are pivotal in both skeletal homeostasis and pathological bone loss. The differentiation and function of these multinucleated cells are tightly regulated by complex signaling pathways, with the colony-stimulating factor 1 receptor (CSF1R) playing a critical role. PLX647, a potent and selective inhibitor of CSF1R, has emerged as a significant tool for investigating the mechanisms of osteoclastogenesis and as a potential therapeutic agent for bone-related disorders. This technical guide provides an in-depth analysis of the effects of PLX647 on osteoclast differentiation and function, detailing experimental protocols and the underlying molecular mechanisms. Quantitative data from studies on a comparable CSF1R inhibitor, Ki20227, are presented to illustrate the dose-dependent inhibitory effects on osteoclast formation.

Introduction to Osteoclast Biology and CSF1R Signaling

Osteoclasts are derived from hematopoietic precursors of the monocyte/macrophage lineage.[1][2] Their development and activation are primarily orchestrated by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[3][4] M-CSF binds to its receptor, CSF1R (also known as c-Fms), a receptor tyrosine kinase expressed on the surface of osteoclast precursors.[3] This interaction is fundamental for the survival, proliferation, and differentiation of these precursors, as well as for the upregulation of RANK, the receptor for RANKL.[3][4]

Upon M-CSF binding, CSF1R dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, essential for the induction of transcription factors like c-Fos.[3][5]

RANKL, produced by osteoblasts and other cells, binds to RANK on osteoclast precursors, triggering signaling pathways that are indispensable for their fusion into mature, multinucleated osteoclasts and for their bone-resorbing activity.[6][7] The central transcription factor in RANKL signaling is the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which orchestrates the expression of a suite of osteoclast-specific genes, including Tartrate-Resistant Acid Phosphatase (TRAP), Cathepsin K, and genes involved in cell fusion and cytoskeletal organization.[4][8][9]

PLX647, by selectively inhibiting CSF1R, disrupts the initial and critical M-CSF-dependent steps of osteoclastogenesis, thereby preventing the formation of mature, functional osteoclasts.

Quantitative Effects of CSF1R Inhibition on Osteoclast Differentiation

| Inhibitor | Target | IC50 (c-Fms Kinase Activity) | Effect on Osteoclast Differentiation | Reference |

| Ki20227 | c-Fms (CSF1R) | 2 nmol/L | Dose-dependent inhibition of TRAP-positive osteoclast-like cell formation. | [4] |

TRAP-positive multinucleated cells are a hallmark of differentiated osteoclasts.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of PLX647 on osteoclast differentiation and function.

In Vitro Osteoclast Differentiation Assay using Bone Marrow-Derived Macrophages (BMMs)

Objective: To differentiate murine bone marrow cells into osteoclasts in the presence of varying concentrations of PLX647 and quantify the extent of osteoclast formation.

Materials:

-

Murine bone marrow cells

-

α-MEM (Minimum Essential Medium Alpha) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recombinant murine M-CSF

-

Recombinant murine RANKL

-

PLX647 (dissolved in DMSO)

-

Tartrate-Resistant Acid Phosphatase (TRAP) staining kit

-

Multi-well culture plates

Protocol:

-

Isolation of Bone Marrow Cells:

-

Euthanize a mouse and dissect the femurs and tibias.

-

Flush the bone marrow from the bones using a syringe with α-MEM.

-

Create a single-cell suspension by passing the marrow through a cell strainer.

-

-

Culture of Bone Marrow-Derived Macrophages (BMMs):

-

Culture the bone marrow cells in α-MEM supplemented with 30 ng/mL of M-CSF for 3-4 days. This promotes the proliferation and differentiation of macrophages, which are osteoclast precursors.

-

After incubation, remove non-adherent cells. The adherent cells (BMMs) are used for osteoclast differentiation.

-

-

Osteoclast Differentiation with PLX647 Treatment:

-

Seed the BMMs into 96-well plates at a density of 1 x 10^4 cells/well.

-

Culture the cells in differentiation medium containing α-MEM, 30 ng/mL M-CSF, and 50 ng/mL RANKL.

-

Add PLX647 at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) to the respective wells. Include a vehicle control (DMSO).

-

Culture for 4-6 days, replacing the medium with fresh differentiation medium and PLX647 every 2 days.

-

-

TRAP Staining:

-

After the culture period, fix the cells with 4% paraformaldehyde.

-

Stain for TRAP activity according to the manufacturer's instructions. TRAP-positive cells will appear red/purple.

-

-

Quantification:

-

Visualize the cells under a microscope.

-

Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) per well.

-

Calculate the average number of osteoclasts for each concentration of PLX647 and plot a dose-response curve to determine the IC50.

-

Bone Resorption Pit Assay

Objective: To assess the functional capacity of osteoclasts to resorb bone-like substrates in the presence of PLX647.

Materials:

-

Dentin slices or calcium phosphate-coated multi-well plates

-

BMM-derived osteoclasts (generated as described in 3.1)

-

Toluidine blue stain or Von Kossa stain

-

Image analysis software (e.g., ImageJ)

Protocol:

-

Cell Seeding:

-

Seed mature osteoclasts, generated from BMMs, onto dentin slices or calcium phosphate-coated plates in the presence of M-CSF and RANKL.

-

Treat the cells with various concentrations of PLX647.

-

-

Resorption:

-

Culture the cells for an additional 24-48 hours to allow for bone resorption.

-

-

Visualization of Resorption Pits:

-

Remove the cells from the substrate (e.g., using sonication or bleach).

-

Stain the dentin slices with toluidine blue or the calcium phosphate (B84403) plates with Von Kossa stain to visualize the resorption pits.

-

-

Quantification:

-

Capture images of the stained substrates using a microscope.

-

Use image analysis software to quantify the total area of resorption pits per slice/well.

-

Compare the resorbed area in PLX647-treated wells to the control wells.

-

Western Blot Analysis of CSF1R Downstream Signaling

Objective: To determine the effect of PLX647 on the M-CSF-induced phosphorylation of key downstream signaling proteins, ERK and Akt.

Materials:

-

BMMs

-

PLX647

-

Recombinant murine M-CSF

-

Lysis buffer

-

Primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Protocol:

-

Cell Treatment:

-

Starve BMMs in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of PLX647 for 1 hour.

-

Stimulate the cells with M-CSF (e.g., 50 ng/mL) for 15-30 minutes.

-

-

Protein Extraction:

-

Lyse the cells and collect the protein lysates.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt.

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Signaling Pathways and Experimental Workflows

CSF1R and RANKL Signaling in Osteoclastogenesis

The following diagram illustrates the central signaling pathways in osteoclast differentiation and the point of intervention for PLX647.

Caption: CSF1R and RANKL signaling pathways in osteoclast differentiation.

Experimental Workflow for Assessing PLX647 Effects

The following diagram outlines the general workflow for studying the impact of PLX647 on osteoclastogenesis in vitro.

Caption: Workflow for evaluating PLX647's effects on osteoclasts.

Conclusion

PLX647, as a selective CSF1R inhibitor, effectively abrogates osteoclast differentiation and function by targeting the initial M-CSF-dependent stages of osteoclastogenesis. This disruption of CSF1R signaling prevents the proliferation and survival of osteoclast precursors and the subsequent upregulation of RANK, thereby rendering them unresponsive to the pro-osteoclastogenic effects of RANKL. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers investigating the intricate biology of osteoclasts and for professionals involved in the development of novel therapeutics for bone diseases characterized by excessive bone resorption. The use of quantitative assays, as detailed, is crucial for elucidating the precise dose-dependent effects of inhibitors like PLX647 and for advancing our understanding of skeletal pathophysiology.

References

- 1. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simplified method for the generation of human osteoclasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. homepages.ucl.ac.uk [homepages.ucl.ac.uk]

- 4. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urokinase receptor mediates osteoclastogenesis via M-CSF release from osteoblasts and the c-Fms/PI3K/Akt/NF-κB pathway in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. laborwick.at [laborwick.at]

- 7. RANKL Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene Expression Profiling of NFATc1-Knockdown in RAW 264.7 Cells: An Alternative Pathway for Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content-assets.jci.org [content-assets.jci.org]

The Dual FMS/KIT Kinase Inhibitor PLX647: A Deep Dive into Early Preclinical Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

PLX647, a potent and highly specific dual inhibitor of the FMS-like tyrosine kinase 3 (FMS) and KIT receptor tyrosine kinases, has emerged as a significant agent in early-stage cancer research. Its unique mechanism of action, targeting key regulators of the tumor microenvironment and oncogenic signaling, has prompted extensive investigation across various cancer models. This technical guide provides a comprehensive overview of the foundational preclinical research on PLX647, detailing its in vitro and in vivo efficacy, the signaling pathways it modulates, and the experimental methodologies employed in its initial characterization.

Core Mechanism of Action

PLX647 exerts its anti-cancer effects by binding to the autoinhibited conformation of both FMS (also known as colony-stimulating factor 1 receptor, CSF1R) and KIT kinases.[1] This specific binding mode contributes to its high selectivity. FMS and KIT are crucial for the proliferation, differentiation, and survival of various cell types, including macrophages, osteoclasts, and mast cells, which are often co-opted by tumors to support their growth and progression.[1] By inhibiting these kinases, PLX647 disrupts the tumor-promoting functions of these immune and stromal cells within the tumor microenvironment.

In Vitro Efficacy: Potent Inhibition of Cancer Cell Proliferation

Early in vitro studies established the potent and selective inhibitory activity of PLX647 against cancer cell lines dependent on FMS and KIT signaling. The half-maximal inhibitory concentration (IC50) values across a range of cell lines demonstrate its efficacy at the cellular level.

| Cell Line | Target Kinase | IC50 (µM) | Reference |

| BCR-FMS expressing Ba/F3 cells | FMS | 0.092 | [1] |

| BCR-KIT expressing Ba/F3 cells | KIT | 0.18 | [1] |

| M-NFS-60 (ligand-dependent) | Endogenous FMS | 0.38 | [1] |

| M-07e (ligand-dependent) | Endogenous KIT | 0.23 | [1] |

| MV4-11 (FLT3-ITD) | FLT3 | 0.11 | [1] |

In Vivo Efficacy: Targeting the Tumor Microenvironment and Alleviating Cancer-Induced Bone Pain

The preclinical efficacy of PLX647 was notably demonstrated in a syngeneic rat model of cancer-induced bone pain, a significant complication in patients with metastatic bone disease.

| Cancer Model | Animal Model | Treatment | Key Findings | Reference |

| Mammary Gland Tumor (MRMT-1) Induced Bone Pain | Rat | 30 mg/kg BID, oral | Significant reversal of allodynia (pain response to non-painful stimuli). | [1] |

These findings underscore the ability of PLX647 to modulate the tumor microenvironment, particularly the activity of osteoclasts, which are key mediators of bone destruction in metastatic cancer.

Signaling Pathways Modulated by PLX647

PLX647's dual inhibition of FMS and KIT disrupts critical downstream signaling cascades that drive cancer cell proliferation, survival, and invasion.

Detailed Experimental Protocols

The following sections outline the key experimental methodologies used in the early preclinical evaluation of PLX647.

Cell Proliferation Assays

Objective: To determine the in vitro potency of PLX647 against various cancer cell lines.

General Protocol (based on MTT or similar viability assays):

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: PLX647 is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: Plates are incubated for a specified period (typically 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well according to the manufacturer's instructions.

-

Data Acquisition: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle-treated control wells, and IC50 values are calculated using non-linear regression analysis.

In Vivo Cancer-Induced Bone Pain Model

Objective: To evaluate the efficacy of PLX647 in a preclinical model of cancer-induced bone pain.

General Protocol:

-

Tumor Cell Inoculation: A suspension of cancer cells (e.g., MRMT-1 mammary gland tumor cells) is injected into the intramedullary cavity of the tibia of anesthetized rats. Sham-operated animals receive an injection of vehicle or culture medium.

-

Pain Behavior Assessment: At various time points post-inoculation, pain-like behaviors are assessed. A common method is the measurement of mechanical allodynia using von Frey filaments, where the paw withdrawal threshold in response to a mechanical stimulus is determined.

-

Drug Administration: Once significant pain behavior is established (typically 10-14 days post-inoculation), animals are treated with PLX647 (e.g., 30 mg/kg, twice daily by oral gavage) or vehicle.

-

Post-Treatment Assessment: Pain behavior is reassessed at specific time points after drug administration to determine the analgesic effect.

-

Histopathological and Imaging Analysis: At the end of the study, tibias may be collected for histopathological analysis (e.g., TRAP staining for osteoclasts) and micro-computed tomography (µCT) to assess bone destruction.

Conclusion

The early preclinical research on PLX647 has laid a strong foundation for its potential as a therapeutic agent in oncology. Its dual inhibitory action on FMS and KIT provides a unique mechanism to target not only the cancer cells directly but also the supportive tumor microenvironment. The potent in vitro activity and the compelling in vivo efficacy in a relevant model of cancer-induced bone pain highlight the promise of this compound. Further investigations into its efficacy in a broader range of cancer models and in combination with other anti-cancer therapies are warranted to fully elucidate its clinical potential. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand the foundational science behind PLX647.

References

PLX647 and CSF1R Inhibition: A Therapeutic Strategy for Cancer-Induced Bone Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cancer-induced bone pain (CIBP) is a debilitating condition arising from the complex interplay between tumor cells, bone cells, and the nervous system. A critical signaling axis implicated in this process is the colony-stimulating factor 1 (CSF1) and its receptor, CSF1R. This pathway is pivotal for the differentiation and function of osteoclasts, the primary mediators of bone resorption, and for the activation of microglia in the central nervous system, which contributes to pain sensitization. Consequently, inhibiting the CSF1R pathway presents a promising dual-pronged therapeutic strategy to alleviate CIBP by simultaneously reducing bone destruction and tempering neuronal hypersensitivity. This guide details the role of the CSF1R pathway in CIBP and examines the therapeutic potential of CSF1R inhibitors, with a focus on PLX647 and the closely related, extensively studied compound, Pexidartinib (PLX3397).

The Role of the CSF1/CSF1R Axis in Cancer-Induced Bone Pain

The progression of CIBP is driven by two primary mechanisms: peripheral bone destruction and central nervous system sensitization. The CSF1/CSF1R signaling pathway is a key regulator of both processes.

-

Osteoclast-Mediated Bone Destruction: Tumor cells metastasized to bone secrete factors that stimulate osteoclasts, the sole bone-resorbing cells. CSF1 is a crucial cytokine for the survival, proliferation, and differentiation of osteoclast precursors from the monocyte/macrophage lineage.[1] The binding of CSF1 to CSF1R on these precursors is an essential step for their development into mature, multinucleated osteoclasts that degrade bone matrix.[1] This excessive, tumor-driven osteolysis releases growth factors from the bone matrix, further fueling tumor growth in a "vicious cycle," and releases protons (H+), creating an acidic microenvironment that directly activates nociceptive sensory neurons.[2]

-

Microglial-Mediated Central Sensitization: In response to peripheral nerve injury or persistent noxious stimuli from the cancerous bone, sensory neurons in the dorsal root ganglion (DRG) upregulate CSF1.[3][4] This neuron-derived CSF1 is transported to the spinal cord's dorsal horn, where it binds to CSF1R expressed on microglia.[3][5] This engagement triggers microglial activation and proliferation, leading to the release of pro-inflammatory and pronociceptive mediators, including cytokines like TNF-α and IL-6.[6] These mediators enhance synaptic transmission and neuronal excitability, establishing a state of central sensitization where pain is amplified and maintained.[5]

PLX647 and Pexidartinib (PLX3397) as CSF1R Inhibitors

Given the central role of CSF1R, its pharmacological inhibition is a rational approach for CIBP therapy. PLX647 and Pexidartinib (PLX3397) are orally bioavailable small-molecule kinase inhibitors that target CSF1R.

-

PLX647 is a potent dual inhibitor of FMS (CSF1R) and KIT kinases.[7][8]

-

Pexidartinib (PLX3397) is a selective inhibitor of CSF1R, c-Kit, and FLT3, and has been more extensively studied in preclinical and clinical settings.[7][9] It was approved by the FDA for the treatment of tenosynovial giant cell tumor (TGCT), a neoplastic condition driven by CSF1R signaling.[10] Due to its similar mechanism of action and the wealth of available data, PLX3397 serves as a crucial case study for understanding the therapeutic effects of CSF1R inhibition in cancer-related pathologies.

Data Presentation: Preclinical and Clinical Efficacy

The following tables summarize the quantitative data regarding the specificity and efficacy of these CSF1R inhibitors.

Table 1: Kinase Inhibitor Specificity (IC50 Values)

| Compound | Target Kinase | IC50 (nM) | References |

|---|---|---|---|

| PLX647 | FMS (CSF1R) | 28 | [7][8] |

| KIT | 16 | [7][8] | |

| FLT3 | 91 | [8] | |

| KDR | 130 | [8] | |

| Pexidartinib (PLX3397) | CSF1R | 13 - 20 | [7][9] |

| c-Kit | 10 - 27 | [7][9] |

| | FLT3 | 160 |[9] |

Table 2: Preclinical Efficacy of Pexidartinib (PLX3397)

| Model | Key Finding | Quantitative Result | References |

|---|---|---|---|

| Osteosarcoma Xenograft | Tumor Growth Inhibition | Significant suppression of primary tumor growth | [10][11] |

| Osteosarcoma Xenograft | Metastasis Inhibition | Significant suppression of lung metastasis | [10][11] |

| Neuropathic Pain (PSL) | Attenuation of Allodynia | Significantly suppressed mechanical allodynia in male mice | [12] |

| CNS Microglia Depletion | Microglia Depletion | ~90% depletion in brain, ~80% in spinal cord after 21 days | [13] |

| Trigeminal Neuralgia | Cytokine Reduction | Significant reduction in IL-6 and TNF-α mRNA expression |[6] |

Table 3: Clinical Efficacy of Pexidartinib (PLX3397) in TGCT (ENLIVEN Phase 3 Trial)

| Endpoint | Pexidartinib Group | Placebo Group | P-value | References |

|---|---|---|---|---|

| Overall Tumor Response (Week 25) | 39% | 0% | < 0.0001 | [14][15] |

| Pain Response (≥30% decrease in NRS) | 31% | 15% | 0.03 |[1] |

Key Experimental Methodologies

In Vivo Model: Cancer-Induced Bone Pain and Nociceptive Assessment

A standard method to study CIBP involves the direct inoculation of tumor cells into the intramedullary space of a rodent femur or tibia. Behavioral assessments are then used to quantify pain.

Protocol: Mechanical Allodynia Assessment using Electronic von Frey Test

-

Animal Acclimatization: Place mice in individual Plexiglas enclosures on an elevated wire mesh platform and allow them to acclimate for at least one hour before testing.[16][17]

-

Apparatus Calibration: Turn on the electronic von Frey (EvF) apparatus. Set the readout to zero and verify the calibration by applying a known test weight (e.g., 5.00 g) to the probe tip. The reading should be within a narrow tolerance (e.g., ±0.2 g).[18]

-

Stimulus Application: Approach the plantar surface of the mouse's hind paw from below the mesh with the EvF's polypropylene (B1209903) filament tip.[18]

-

Force Application: Apply a gradually increasing, perpendicular force to the mid-plantar region of the hind paw.[18]

-

Endpoint Determination: Continue increasing the force until a positive nocifensive response is observed. Responses include abrupt paw withdrawal, flinching, or licking of the paw.[16]

-

Data Recording: The force in grams (g) at which the withdrawal reflex occurs is automatically recorded by the apparatus. This value represents the paw withdrawal threshold.

-

Repeated Measures: Repeat the measurement five times for each animal, with a minimum of 5 minutes between applications to the same paw.[18]

-

Data Analysis: To determine the final threshold for an animal at a given time point, calculate the median of the five readings and then average the three values closest to that median.[18] A significant decrease in the paw withdrawal threshold in tumor-bearing limbs compared to baseline or sham controls indicates the presence of mechanical allodynia.

In Vitro Model: Osteoclastogenesis Assay

This assay quantifies the differentiation of precursor cells into mature osteoclasts, allowing for the evaluation of inhibitory compounds.

Protocol: TRAP Staining for Osteoclast Quantification

-

Cell Seeding: Seed osteoclast precursor cells (e.g., murine RAW 264.7 macrophages or bone marrow-derived macrophages) into a 96-well plate at a density of approximately 5 x 10³ cells/well.[19]

-

Differentiation Induction: Culture the cells in media supplemented with RANKL (e.g., 50-100 ng/mL) and M-CSF to induce osteoclast differentiation. The compound of interest (e.g., PLX647) is added at various concentrations at this stage. Culture for 4-5 days.[19]

-

Cell Fixation: Remove the culture medium and wash the wells once with Phosphate-Buffered Saline (PBS). Add a fixative solution (e.g., 10% neutral buffered formalin) to each well and incubate for 5-10 minutes at room temperature.[20][21]

-

Washing: Aspirate the fixative and wash the wells three times with deionized water.[20]

-

TRAP Staining: Prepare the TRAP staining solution by dissolving a chromogenic substrate in a tartrate-containing buffer (pH ~5.0), according to the manufacturer's instructions (e.g., Sigma-Aldrich leukocyte acid phosphatase kit). Add the staining solution to each well.[20][22]

-

Incubation: Incubate the plate at 37°C for 20-60 minutes, or until a visible color change occurs. Monitor the staining progress under a microscope.[20]

-

Final Wash and Visualization: Stop the reaction by washing the wells with deionized water. Mature, multinucleated (≥3 nuclei) osteoclasts will stain a deep red or purple color.[23]

-

Quantification: Count the number of TRAP-positive, multinucleated cells in each well using a light microscope. A reduction in the number of these cells in compound-treated wells compared to the vehicle control indicates inhibition of osteoclastogenesis.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Conclusion and Future Directions